3-(4,4-diphenyl-3,4-dihydroquinazolin-2-yl)-4,6-dimethylpyridin-2(1H)-one
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Overview
Description
3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the quinazoline core. Subsequent steps may involve cyclization, reduction, and functional group modifications to achieve the final product. Common reagents used in these reactions include acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinazoline N-oxides.
Reduction: Reduction of the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their diverse biological activities.
Pyridine derivatives: Commonly used in medicinal chemistry.
Phenyl-substituted compounds: Often exhibit unique chemical properties.
Uniqueness
3-(4,4-DIPHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H23N3O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(4,4-diphenyl-1H-quinazolin-2-yl)-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C27H23N3O/c1-18-17-19(2)28-26(31)24(18)25-29-23-16-10-9-15-22(23)27(30-25,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
WHGAWCSXCXTHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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